molecular formula C14H15N3O2 B8143463 2-(Morpholin-2-yl)quinoline-4-carboxamide

2-(Morpholin-2-yl)quinoline-4-carboxamide

Cat. No.: B8143463
M. Wt: 257.29 g/mol
InChI Key: IIHWFNYEFLEVDZ-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C14H16N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with morpholine. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with morpholine occurs in the presence of a copper catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-carboxamide derivatives with amine groups.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Morpholin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

2-(Morpholin-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives:

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activities.

Properties

IUPAC Name

2-morpholin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11/h1-4,7,13,16H,5-6,8H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHWFNYEFLEVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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